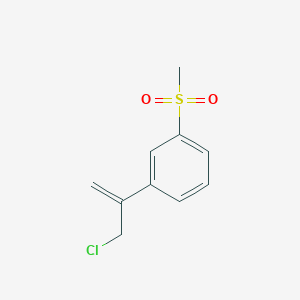

1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene

CAS No.:

Cat. No.: VC17573401

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO2S |

|---|---|

| Molecular Weight | 230.71 g/mol |

| IUPAC Name | 1-(3-chloroprop-1-en-2-yl)-3-methylsulfonylbenzene |

| Standard InChI | InChI=1S/C10H11ClO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3 |

| Standard InChI Key | UYOQMPBXEAAYHA-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=C)CCl |

Introduction

1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene is a complex organic compound belonging to the class of sulfonylbenzenes. It features a benzene ring substituted with a methanesulfonyl group and a chloropropenyl side chain, making it a compound of interest in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene typically involves several organic reactions, including chloropropene derivatives and sulfonylation processes. These reactions are often conducted under controlled conditions, such as inert atmospheres, to optimize yield and selectivity.

Solubility

1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene is likely soluble in organic solvents like dichloromethane or acetone but insoluble in water due to its hydrophobic aromatic nature.

Reactivity

The compound's reactivity is influenced by its functional groups, particularly the methanesulfonyl and chloropropenyl groups. These groups can participate in various organic reactions, making the compound useful for synthesizing more complex molecules or modifying existing compounds for enhanced activity.

Biological Activity

Research indicates that 1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene exhibits potential biological activity. Its interactions with biomolecules may lead to significant effects on various biological targets. Studies suggest that it may form covalent bonds with nucleophilic sites on proteins, influencing their activity and participating in signal transduction pathways.

Organic Synthesis

This compound is valuable in organic synthesis due to its unique combination of functional groups, which allows for versatile reactivity. It can be used as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene is of interest due to its potential biological activity. Further research is needed to fully explore its therapeutic potential and understand its mechanism of action.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Chloro-1-propen-1-yl)benzene | Lacks the methanesulfonyl group; used in organic synthesis. | |

| 3-Chloro-3,3-difluoroprop-1-ene | Contains difluorinated propene; reactive halogen groups. | |

| (3-Chloroprop-1-yn-1-yl)benzene | Features a propyne moiety; used in polymer chemistry. |

The uniqueness of 1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene lies in its specific combination of functional groups, allowing for reactivity not found in similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume